molecular formula C29H33F3N8O2S2 B8107620 FAK inhibitor 2

FAK inhibitor 2

カタログ番号 B8107620
分子量: 646.8 g/mol
InChIキー: UXDPRPCEEZGHNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FAK inhibitor 2 is a useful research compound. Its molecular formula is C29H33F3N8O2S2 and its molecular weight is 646.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality FAK inhibitor 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FAK inhibitor 2 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Research and Therapy

  • FAK in Cancer Mechanisms : Focal Adhesion Kinase (FAK) is implicated in the progression and metastasis of several advanced-stage solid cancers. It influences tumor and stromal cell biology, affecting cell movement, invasion, survival, gene expression, and cancer stem cell self-renewal. FAK inhibitors, including FAK inhibitor 2, have shown potential in decreasing tumor growth and metastasis in preclinical models and exhibit clinical activity with limited adverse events (Sulzmaier, Jean, & Schlaepfer, 2014).
  • Targeting FAK for Cancer Treatment : FAK's role in regulating cell proliferation, migration, and apoptosis positions it as a vital target in cancer therapy. Research indicates that FAK inhibitors can be effective anticancer agents, potentially overcoming chemoresistance and enhancing the efficacy of antiangiogenic drugs (Schultze & Fiedler, 2010).
  • Combination Therapies : FAK inhibitors' greatest potential may lie in combination therapies. They could reverse failures of other chemotherapies or targeted therapies and enhance immune-based treatments for solid tumors (Dawson et al., 2021).

Drug Discovery and Molecular Studies

  • Novel Inhibitors and Drug Discovery : The discovery of new FAK inhibitors, such as FAK inhibitor 2, is significant in developing anticancer therapies. Recent studies focus on identifying compounds with specific targeting abilities and favorable pharmacokinetics (Lv et al., 2018).
  • FAK Structure and Function in Therapeutics : Understanding the structure and biological function of FAK is crucial in anticancer drug discovery. Current clinical trials are exploring various FAK inhibitors' efficacy, including their ability to induce tumor regression (Pang et al., 2021).

Mechanistic Insights and Therapeutic Applications

  • FAK in Tumor Microenvironment : FAK's role in the tumor microenvironment, particularly in endothelial cells, is a critical area of study. It influences chemosensitivity and could be a major regulator of therapeutic response in cancer treatment (Roy-Luzarraga & Hodivala-Dilke, 2016).
  • FAK Inhibition in Ovarian Carcinoma : Studies show that FAK inhibitors like TAE226 can significantly reduce tumor burden in ovarian carcinoma models, indicating their potential as effective therapeutic agents (Halder et al., 2007).

特性

IUPAC Name

2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDPRPCEEZGHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33F3N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FAK inhibitor 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAK inhibitor 2
Reactant of Route 2
FAK inhibitor 2
Reactant of Route 3
Reactant of Route 3
FAK inhibitor 2
Reactant of Route 4
FAK inhibitor 2
Reactant of Route 5
FAK inhibitor 2
Reactant of Route 6
Reactant of Route 6
FAK inhibitor 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。